An In-depth Technical Guide to Octaethylene Glycol: Properties and Applications
An In-depth Technical Guide to Octaethylene Glycol: Properties and Applications
Octaethylene glycol is a discrete polyethylene glycol (dPEG®) molecule, a monodisperse compound with a precise chemical structure, unlike traditional polydisperse PEG polymers.[1][2] This defining characteristic makes it an invaluable tool in research, particularly in drug development, where batch-to-batch consistency and a defined molecular weight are critical. This guide provides a comprehensive overview of the chemical and physical properties of octaethylene glycol, along with detailed experimental protocols for its application in bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
Octaethylene glycol is a versatile polyether compound recognized for its excellent solubility in water and various organic solvents.[3][4] Its low toxicity profile and biodegradability position it as an environmentally friendly alternative to conventional solvents and surfactants.[4] These properties make it a valuable component in a wide range of applications, from cosmetics and detergents to pharmaceuticals.
Below is a summary of the core chemical and physical properties of octaethylene glycol.
| Property | Value | Reference(s) |
| CAS Number | 5117-19-1 | |
| Molecular Formula | C16H34O9 | |
| Molecular Weight | 370.44 g/mol | |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Synonyms | HO-PEG8-OH, PED-diol (n=8), 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol | |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | |
| Melting Point | 22 °C | |
| Boiling Point | 175 °C at 0.01 Torr | |
| Density | 1.13 g/cm³ | |
| Refractive Index | 1.4640-1.4680 (at 20°C) |
Spectroscopic Data
The structural identity and purity of octaethylene glycol are typically confirmed using standard spectroscopic techniques. The expected spectral characteristics are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | A complex multiplet signal is expected around 3.6 ppm, corresponding to the methylene protons (-CH₂-) of the ethylene glycol repeat units. A signal corresponding to the terminal hydroxyl protons (-OH) would also be present, the chemical shift of which can vary depending on the solvent and concentration. |
| ¹³C NMR | Signals for the carbon atoms in the ethylene glycol backbone are expected in the range of 60-75 ppm. Specifically, the carbons adjacent to the terminal hydroxyl groups will have a different chemical shift from the internal carbons. |
| Mass Spec (MS) | The molecular ion peak [M+Na]⁺ or [M+H]⁺ would be observed, corresponding to the molecular weight of octaethylene glycol (370.44 g/mol ) plus the mass of the adduct. |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the terminal hydroxyl groups. A strong C-O stretching band is expected around 1100 cm⁻¹. |
Applications in Research and Drug Development
The unique properties of octaethylene glycol make it a highly valuable molecule in the pharmaceutical and biotechnology sectors. Its hydrophilicity, biocompatibility, and precise length are key to its utility.
Bioconjugation and Protein PEGylation
PEGylation is the process of covalently attaching polyethylene glycol chains to biomolecules, most commonly proteins and peptides. This process can enhance the therapeutic properties of the biomolecule by increasing its hydrodynamic size, which in turn can:
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Prolong its in vivo circulating half-life by reducing renal clearance.
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Protect it from proteolytic degradation.
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Reduce its immunogenicity and antigenicity.
Octaethylene glycol, as a discrete PEG, is particularly advantageous for PEGylation as it yields a homogeneous product with a defined molecular weight, simplifying analysis and ensuring batch-to-batch consistency.
Drug Delivery and Nanoparticle Formulation
Octaethylene glycol is used as a component in drug delivery systems to improve the solubility and bioavailability of therapeutic agents. Its hydrophilic nature helps to prevent the non-specific uptake of drug carriers by the reticuloendothelial system, thereby extending circulation time. It can be incorporated into various nanoparticle formulations, such as liposomes and polymeric nanoparticles, to create a "stealth" shield that reduces protein adsorption and phagocytosis.
PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by controlling the spatial orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex. Octaethylene glycol is frequently used as a linker in PROTAC design due to its flexibility, hydrophilicity, and defined length, which can be systematically varied to optimize PROTAC activity.
Experimental Protocols
The following are representative protocols for the application of octaethylene glycol in key areas of drug development. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: General Synthesis of a PROTAC using a Bifunctional Octaethylene Glycol Linker
This protocol describes a common method for synthesizing a PROTAC via amide bond formation, using a heterobifunctional octaethylene glycol linker (e.g., with a carboxylic acid at one end and a protected amine at the other).
Materials:
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Target protein ligand with a free amine or carboxylic acid for conjugation
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E3 ligase ligand with a free amine or carboxylic acid for conjugation
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Heterobifunctional octaethylene glycol linker (e.g., Boc-NH-PEG8-COOH)
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Peptide coupling reagent (e.g., HATU, HBTU)
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Organic base (e.g., DIPEA)
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Anhydrous DMF or DCM
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TFA (for Boc deprotection)
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Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)
Procedure:
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First Coupling Reaction: a. Dissolve the first component (e.g., E3 ligase ligand with a free amine) and the Boc-NH-PEG8-COOH linker in anhydrous DMF. b. Add the coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. d. Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain the intermediate conjugate.
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Boc Deprotection: a. Dissolve the purified intermediate in DCM. b. Add TFA (typically 20-50% v/v) at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours. d. Monitor the reaction by LC-MS. e. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
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Second Coupling Reaction: a. Dissolve the deprotected intermediate and the second component (e.g., target protein ligand with a carboxylic acid) in anhydrous DMF. b. Add the coupling reagent and organic base as in step 1. c. Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS. d. Upon completion, perform an aqueous workup. e. Purify the final PROTAC by preparative HPLC to yield the desired product.
Protocol 2: General Protein PEGylation using an Activated Octaethylene Glycol Derivative
This protocol outlines a general procedure for conjugating an N-hydroxysuccinimide (NHS)-activated octaethylene glycol derivative to primary amines (e.g., lysine residues) on a protein.
Materials:
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Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
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mPEG8-NHS ester (or other activated octaethylene glycol derivative)
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Reaction buffer (amine-free, e.g., PBS or borate buffer, pH 7.2-8.5)
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Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
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Method for purification (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
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Protein Preparation: a. Prepare the protein in the chosen reaction buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris) that would compete in the reaction.
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PEGylation Reaction: a. Dissolve the mPEG8-NHS ester in a small amount of anhydrous DMSO or directly in the reaction buffer immediately before use, as NHS esters are susceptible to hydrolysis. b. Add the activated PEG to the protein solution. A molar excess of the PEG reagent (e.g., 5 to 20-fold) is typically used to drive the reaction. c. Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can range from 30 minutes to a few hours. d. Monitor the progress of the reaction by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
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Reaction Quenching: a. Add a small amount of quenching buffer (e.g., Tris or glycine) to the reaction mixture to consume any unreacted mPEG8-NHS ester.
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Purification: a. Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX. b. Collect fractions and analyze by SDS-PAGE to identify those containing the purified mono-PEGylated protein.
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Characterization: a. Characterize the final product using techniques such as MALDI-TOF mass spectrometry to confirm the addition of the PEG moiety and assess the purity of the conjugate.
Protocol 3: Preparation of an Octaethylene Glycol-based Formulation for In Vivo Studies
This protocol describes the preparation of a solution of octaethylene glycol in a common vehicle for administration in animal studies, as might be done for a PROTAC or other drug candidate.
Materials:
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Octaethylene glycol (or a drug conjugate thereof)
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DMSO
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PEG300
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Tween-80
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Saline (0.9% NaCl)
Procedure:
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Stock Solution Preparation: a. Prepare a concentrated stock solution of the compound in DMSO (e.g., 25 mg/mL).
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Vehicle Preparation: a. This protocol uses a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline by volume.
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Formulation: a. To prepare 1 mL of the final formulation, start with the volume of the stock solution needed for the desired final concentration (e.g., for a 2.5 mg/mL final solution, use 100 µL of a 25 mg/mL DMSO stock). b. Add 400 µL of PEG300 to the DMSO stock and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the total volume to 1 mL and mix thoroughly. e. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
